2-(2-Aminophenyl)sulfanylethanol
Overview
Description
2-(2-Aminophenyl)sulfanylethanol is an organic compound with the molecular formula C8H11NOS It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a sulfanyl group (-S-) and an ethanol group (-CH2CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)sulfanylethanol typically involves the reaction of 2-aminophenol with ethylene sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene sulfide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors, continuous flow systems, and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)sulfanylethanol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(2-Aminophenyl)sulfanylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)sulfanylethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the sulfanyl and ethanol groups, making it less versatile in certain reactions.
2-Mercaptoethanol: Contains a sulfanyl and ethanol group but lacks the amino group, limiting its biological activity.
4-Aminophenol: The amino group is positioned differently on the phenyl ring, leading to different reactivity and applications.
Uniqueness
2-(2-Aminophenyl)sulfanylethanol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMDICVVROORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282365 | |
Record name | 2-(2-aminophenyl)sulfanylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77474-06-7 | |
Record name | NSC25622 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-aminophenyl)sulfanylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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